molecular formula C10H6Cl2N2O B3046396 4-Chloro-6-(4-chlorophenoxy)pyrimidine CAS No. 124041-02-7

4-Chloro-6-(4-chlorophenoxy)pyrimidine

Cat. No.: B3046396
CAS No.: 124041-02-7
M. Wt: 241.07 g/mol
InChI Key: OFUNGGXKORELSZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6Cl2N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position and a chlorophenoxy group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-chlorophenol. This reaction is often carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-chlorophenol attacks the 6-position of the pyrimidine ring, displacing the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts or phase-transfer agents can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro groups on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino-substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(4-chlorophenoxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.

    Biology: Investigated for its potential as an inhibitor of enzymes involved in various biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-methylphenoxy)pyrimidine
  • 4-Chloro-6-(4-isocyanatophenoxy)pyrimidine
  • 4-Chloro-6-(4-nitrophenoxy)pyrimidine
  • 4-Chloro-6-(4-fluorophenoxy)pyrimidine

Uniqueness

4-Chloro-6-(4-chlorophenoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chlorophenoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

124041-02-7

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

4-chloro-6-(4-chlorophenoxy)pyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H

InChI Key

OFUNGGXKORELSZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl

124041-02-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dichloropyrimidine (149 mg, 1 mmol), 4-chlorophenol (135 mg, 1.05 mmol), potassium carbonate (166 mg, 1.2 mmol) and sodium iodide (7.5 mg, 0.05 mmol) were stirred in acetonitrile (3 mL) at 20° C. under an atmosphere of nitrogen for 16 h. The reaction was poured onto 1 N aqueous sodium hydroxide solution and the mixture was extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulfate, and the solvent was evaporated under reduced pressure. The title compound (224 mg, 93%) was obtained as a pale-yellow solid.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
7.5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

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